molecular formula C12H9ClO3 B1365151 Methyl 5-(4-chlorophenyl)furan-2-carboxylate CAS No. 41019-40-3

Methyl 5-(4-chlorophenyl)furan-2-carboxylate

Cat. No. B1365151
CAS RN: 41019-40-3
M. Wt: 236.65 g/mol
InChI Key: VLZOJLSEKYFDQC-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)furan-2-carboxylate (MCPFC) is a synthetic compound that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used in a variety of experiments, from medical to environmental studies. The structure of MCPFC is composed of two aromatic rings, a five-membered heterocyclic ring and an alkyl side chain. It is a highly reactive compound and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 5-(4-chlorophenyl)furan-2-carboxylate has been utilized in various chemical syntheses, such as the preparation of esters from furan- and thiophen-2-carboxylic acids (Chadwick et al., 1973).
  • It serves as a reagent in palladium-catalysed direct arylation of heteroaromatics, highlighting its utility in synthesizing biheteroaryls (Fu et al., 2012).
  • In thermodynamic studies, derivatives of methyl 5-(4-chlorophenyl)furan-2-carboxylate, such as 2-methyl-5-(2-chloro-5-trifluoromethylphenyl)-furan-3-carboxylic acid, have been analyzed for their solubility and mixing properties in organic solvents (Sobechko et al., 2019).

Biological Activities and Applications

  • A study on methyl-5-(hydroxymethyl)-2-furan carboxylate, a related compound, indicated its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties (Phutdhawong et al., 2019).
  • Another related derivative, 5-(chloromethyl)furfural, was used in electrochemical reductions, expanding its application as a biobased platform molecule (Ling et al., 2022).

Analytical Chemistry

  • In the realm of analytical chemistry, derivatives of methyl 5-(4-chlorophenyl)furan-2-carboxylate have been used in high-performance liquid chromatographic determinations of various compounds in honey (Nozal et al., 2001).

properties

IUPAC Name

methyl 5-(4-chlorophenyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOJLSEKYFDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468684
Record name Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(4-chlorophenyl)furan-2-carboxylate

CAS RN

41019-40-3
Record name 2-Furancarboxylic acid, 5-(4-chlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41019-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-chlorophenyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-(4-chlorophenyl)-2-furoic acid (5.0 g, 22 mmol) in MeOH (50 mL) was added conc. H2SO4 (4 drops) and the resulting solution heated to 50° C. for 4 days. The reaction was cooloed and concentrated in vacuo. The residue was taken up in EtOAc (100 mL) and washed with saturated aqueous NaHCO3 (2×20 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by flash cjromatography (hexane/EtOAc 19:1) to give 3.8 g (72%) of a cream powder; MS m/z 254 (M++18, 100).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HY Fu, H Doucet - 2011 - Wiley Online Library
The palladium‐catalysed direct arylation of methyl 2‐furoate with aryl bromides was studied. The use of KOAc as the base, dimethylacetamide (DMAc) as the solvent and Pd(OAc) 2 as …
Ambika, PP Singh - Catalysis Letters, 2022 - Springer
An efficient method for the carbon–carbon bond formation at C-5 position of 2-substituted furans to provide a range of π-diverse 5-aryl-2-substituted furan derivatives in 58–80% yield …
Number of citations: 2 link.springer.com
Y Zhu, P Xu, Y Gong - The Journal of Organic Chemistry, 2016 - ACS Publications
A direct synthetic strategy starting from alkyl 1-alkoxy-2-aroylcyclopropanecarboxylates was developed for the construction of alkyl 5-arylfuran-2-carboxylates. These donor–acceptor …
Number of citations: 18 pubs.acs.org
M Mori - 2020 - air.unimi.it
Tuberculosis nowadays ranks among the leading causes of death worldwide. The growing emergence of resistant strains of Mycobacterium tuberculosis poses a serious threat to the …
Number of citations: 2 air.unimi.it

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